Synthetic Yield: 5,8-Dibromoquinoline Achieves 87% Yield via Derbyshire-Waters Procedure
5,8-Dibromoquinoline is obtained with a yield of 87% under specific dibromination conditions [1]. This yield represents an average over four reactions employing the Derbyshire-Waters procedure and is reported as a percentage of total brominated products, excluding unreacted starting material [1].
| Evidence Dimension | Synthetic Yield (Dibromination) |
|---|---|
| Target Compound Data | 87% |
| Comparator Or Baseline | Monobromination byproducts: 5-bromoquinoline (28%), 8-bromoquinoline (29%) |
| Quantified Difference | Dibromination yield 87% versus combined monobromination yield 57% under identical conditions |
| Conditions | Derbyshire-Waters procedure; GC analysis with silicone QF-1 column at 163°C; yields based on total brominated products [1] |
Why This Matters
The high yield (87%) under these defined conditions confirms that the 5,8-dibromo isomer is the thermodynamically and kinetically favored product, providing a reliable and scalable synthetic route for procurement planning.
- [1] Butler, J. L.; Gordon, M. A reinvestigation of known bromination reactions of quinoline. J. Heterocycl. Chem. 1975, 12, 1015-1016. DOI: 10.1002/jhet.5570120539. View Source
